Cas no 114-86-3 (N-Phenethylbiguanide)

N-Phenethylbiguanide structure
Nom du produit:N-Phenethylbiguanide
Numéro CAS:114-86-3
Le MF:C10H15N5
Mégawatts:205.259600877762
MDL:MFCD00242966
CID:35788
PubChem ID:8249
N-Phenethylbiguanide Propriétés chimiques et physiques
Nom et identifiant
-
- phenformin
- 1-phenethylbiguanide
- n-(2-phenylethyl)imidodicarbonimidic diamide
- PHENETHYLBIGUANIDE HYDROCHLORIDE
- PHENFORMIN HCL
- PHENFORMIN HYDROCHLORIDE
- (phenylethyl)biguanide
- 1-phenethyl-biguanid
- azucaps
- beta-PEBG
- beta-Phenethybiguanide
- beta-Phenethylbiguanide
- Biguanide, 1-phenethyl-
- cronoformin
- dbcomb
- dbretard
- db-retard
- debeone
- debinyl
- diabis
- N-Phenethylbiguanide
- 1-(diaminomethylidene)-2-(2-phenylethyl)guanidine
- [14C]-Phenformin
- [3H]-Phenformin
- 24,BP93
- Feguanide
- Fenfoduron
- Fenformin
- Fenformina
- Normoglucina
- phenethylbiguanide
- PHENFORMIN USP23
- Phenformine
- Phenforminum
- phenylethyl biguanide
- [ "" ]
- pbi
- w32
- Pedg
- Dipar
- dibein
- W 32
- Phenethyldiguanide
- Phenylethylbiguanide
- Glukopostin
- Phenformix
- Fenormin
- Retardo
- Dibiraf
- Glyphen
- Dibotin
- Lentobetic
- Insoral
- DB Comb
- D Bretard
- Fenformina [INN-Spanish]
- Phenformine [INN-French]
- Phenforminum [INN-Latin]
- N-(2-Phenylethyl)imidodicarbonimidic diamid
- Imidodicarbonimidic diamide, N-(2-phenyleth
- CS-0006321
- N''''-[(E)-amino(imino)methyl]-N-(2-phenylethyl)guanidine
- Phenformin (BAN)
- SY031759
- NCGC00016543-03
- SCHEMBL8424
- PHENFORMIN [WHO-DD]
- KBio2_002392
- HMS3604G03
- MLS006011899
- BDBM50237608
- N'-beta-Fenetilformamidiniliminourea
- Phenformin [INN:BAN]
- SMR004703510
- CCRIS 500
- Prestwick0_000179
- Prestwick1_000179
- 2-(N-phenethylcarbamimidoyl)guanidine
- .beta.-Phenethylbiguanide
- N-amino(imino)methyl-N-phenethyliminomethanediamine(Phenformin)
- Prestwick3_000179
- BRN 1977317
- NCGC00016543-05
- N-(2-phenylethyl)imidodicarbonimidic diamide(Phenformin)
- AC3005
- N'-beta-Phenethylformamidinylliminourea
- Imidodicarbonimidic diamide, N-(2-phenylethyl)-
- NSC756501
- DD5K7529CE
- 1-carbamimidoyl-3-phenethyl-guanidine
- Dipar (Salt/Mix)
- BDBM50240908
- BSPBio_000077
- CS-11859
- N'-.beta.-Phenethylformamidinylliminourea
- BPBio1_000085
- N'-beta-Fenetilformamidiniliminourea [Italian]
- Prestwick2_000179
- CHEMBL170988
- NCGC00016543-02
- 4-12-00-02472 (Beilstein Handbook Reference)
- Q753100
- SCHEMBL17300524
- cMAP_000038
- Phenformine HCl
- CAS-834-28-6
- KBio3_002871
- DTXSID1023449
- C07673
- UNII-DD5K7529CE
- SCHEMBL10325620
- BRD-K11399644-003-03-0
- 8CV
- AKOS005567415
- PHENFORMIN [HSDB]
- N-Phenethylbiguanide hydrochloride
- Meltrol (Salt/Mix)
- PHENFORMIN [INN]
- PHENFORMIN [VANDF]
- NSC-756501
- KBioGR_002392
- NCGC00016543-08
- 114-86-3
- EINECS 204-057-4
- KBio2_007528
- HSDB 3154
- CHEBI:8064
- HY-16397
- 114-86-3 (FREE BASE)
- SBI-0206879.P001
- EN300-7418232
- KBio2_004960
- PHENFORMIN [MI]
- NCGC00016543-04
- D08351
- .beta.-PEBG
- DB00914
- 1-carbamimidamido-N-(2-phenylethyl)methanimidamide
- MFCD00242966
- N-(2-Phenylethyl)dicarbonimidic diamide #
- NS00001680
- NCI-C01741
- KBioSS_002397
- SPBio_001998
- N'-.beta.-Fenetilformamidiniliminourea
- NCGC00016543-01
- Phenoformine hydrochloride
- N''''-{amino[(2-phenylethyl)imino]methyl}guanidine
- STK635703
- BRD-K11399644-003-10-5
- Fenformina (INN-Spanish)
- BRD-K11399644-003-09-7
- Phenforminum (INN-Latin)
- BRD-K11399644-003-11-3
- DA-56792
- BBL010845
- Imidodicarbonimidic diamide, N-(2-phenylethyl)-, hydrochloride
- Phenformine (INN-French)
- 1-Phenethylbiguanide hydrochloride (Phenformin)
- ALBB-026048
- SDCCGSBI-0206879.P005
- DTXCID903449
- 204-057-4
-
- MDL: MFCD00242966
- Piscine à noyau: 1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15)
- La clé Inchi: ICFJFFQQTFMIBG-UHFFFAOYSA-N
- Sourire: N(=C(/N([H])[H])\N=C(/N([H])[H])\N([H])[H])/C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Propriétés calculées
- Qualité précise: 205.13300
- Masse isotopique unique: 205.132746
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 4
- Complexité: 236
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 103
- Nombre d'tautomères: 5
- Le xlogp3: -0.8
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.0541 (rough estimate)
- Point de fusion: 176.5°C
- Point d'ébullition: 333.94°C (rough estimate)
- Point d'éclair: 154.7±25.9 °C
- Indice de réfraction: 1.6380 (estimate)
- Le PSA: 97.78000
- Le LogP: 1.91810
- Pression de vapeur: 0.0±0.7 mmHg at 25°C
N-Phenethylbiguanide Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Wgk Allemagne:3
- Code de catégorie de danger: 22
- Instructions de sécurité: S36
- RTECS:DU2200000
-
Identification des marchandises dangereuses:
- Durée de la sécurité:S36
- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux
- Terminologie du risque:R22
N-Phenethylbiguanide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A964931-25g |
N-Phenethylbiguanide |
114-86-3 | 98+% | 25g |
$413.00 | 2021-07-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36700-1g |
Phenformin |
114-86-3 | 95% | 1g |
¥919.0 | 2024-07-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031759-0.25g |
N-Phenethylbiguanide |
114-86-3 | ≥95% | 0.25g |
¥258.06 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076336-100g |
Phenformin |
114-86-3 | 98% | 100g |
¥18200.00 | 2023-11-22 | |
eNovation Chemicals LLC | D493238-1g |
N-Phenethylbiguanide |
114-86-3 | 97% | 1g |
$335 | 2023-09-03 | |
eNovation Chemicals LLC | D493238-0.25g |
N-Phenethylbiguanide |
114-86-3 | 97% | 0.25g |
$235 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N36700-25g |
Phenformin |
114-86-3 | 95% | 25g |
¥7209.0 | 2023-07-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852418-1g |
N-Phenethylbiguanide |
114-86-3 | 95% | 1g |
¥608.00 | 2022-01-10 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031759-1g |
N-Phenethylbiguanide |
114-86-3 | ≥95% | 1g |
¥612.90 | 2024-07-09 | |
Ambeed | A964931-5g |
N-Phenethylbiguanide |
114-86-3 | 95% | 5g |
$258.0 | 2025-02-27 |
N-Phenethylbiguanide Littérature connexe
-
Huanan Huang,Yihui Chen,Meilin Ni,Jing Du,Chunyan Hou,Xiaoqiang Qiao,Guozhou Cao,Tingting Wang Anal. Methods 2023 15 2685
-
Bidisha Biswas,Surbhi Dogra,Gourab Dey,N. Arul Murugan,Prosenjit Mondal,Subrata Ghosh J. Mater. Chem. B 2022 10 3657
-
3. Protonation sites of organic bases with several nitrogen functions: crystal structures of salts of chlordiazepoxide, dihydralazine, and phenforminCornelia Herrnstadt,Dietrich Mootz,Hartmut Wunderlich,Hans M?hrle J. Chem. Soc. Perkin Trans. 2 1979 735
-
Kerui Shen,Yaxian Yuan,Chenjie Zhang,Jianlin Yao Analyst 2022 147 4073
-
Musharraf Miah,Zafar Iqbal,Edward P. C. Lai Anal. Methods 2012 4 2866
114-86-3 (N-Phenethylbiguanide) Produits connexes
- 163914-97-4(4,5-Dihydro-1H-benzo[d]azepin-2-amine)
- 2113-03-3(1-(diaminomethylidene)-2-(4-phenylbutyl)guanidine;hydrochloride)
- 1931-15-3(6,6-dimethyl-1-(2-phenylethyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine)
- 4860-54-2( )
- 56971-73-4(Benzeneethanamine, N-methylene-)
- 15795-36-5(Methanimidamide,N,N-dimethyl-N'-(2-phenylethyl)-)
- 2303-90-4(Methanimidamide,N,N'-bis(2-phenylethyl)-)
- 6949-00-4(Guanidine,N-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1))
- 20351-28-4(1-(diaminomethylidene)-2-propylguanidine;hydrochloride)
- 49872-75-5(N-(3,4-Dimethylphenyl)imidodicarbonimidic diamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:114-86-3)N-Phenethylbiguanide

Pureté:99%
Quantité:10g
Prix ($):352.0